molecular formula C9H10BNO4 B1457113 3,3-dimethyl-6-nitrobenzo[c][1,2]oxaborol-1(3H)-ol CAS No. 1266084-47-2

3,3-dimethyl-6-nitrobenzo[c][1,2]oxaborol-1(3H)-ol

Cat. No.: B1457113
CAS No.: 1266084-47-2
M. Wt: 206.99 g/mol
InChI Key: MUNRAMHQIFHFBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Characteristics and Nomenclature

The compound belongs to the benzoxaborole family, characterized by a benzene ring fused to a 1,2-oxaborole moiety. Key structural features include:

Property Value Source
Molecular formula C₉H₁₀BNO₄
Molecular weight 206.99 g/mol
IUPAC name 3,3-dimethyl-6-nitrobenzo[c]oxaborol-1(3H)-ol
Substituents -NO₂ (C-6), -CH₃ (C-3,3)

The oxaborole ring contains a boron atom bonded to two oxygen atoms, forming a five-membered heterocycle. The nitro group at position 6 enhances electrophilicity, while the 3,3-dimethyl groups confer steric stability. X-ray crystallography of analogous benzoxaboroles confirms planar geometry, with boron adopting trigonal planar coordination.

Historical Context and Discovery

Benzoxaboroles emerged as a scaffold of interest in the 2010s due to their drug-like properties and enzyme-targeting capabilities. The nitro derivative was first synthesized via nitration of 3,3-dimethylbenzo[c]oxaborol-1(3H)-ol using fuming nitric acid at -40°C. This method, adapted from earlier benzoxaborole syntheses, optimized yield (82.4%) while preserving the oxaborole ring. The compound’s development paralleled efforts to modify benzoxaboroles for enhanced antibacterial activity, particularly against Gram-negative pathogens.

Academic Relevance in Heterocyclic Chemistry

As a boron-containing heterocycle, this compound exemplifies three key trends:

  • Boron’s Versatility : The boron atom enables interactions with biomolecular nucleophiles (e.g., hydroxyl groups in RNA), facilitating applications in enzyme inhibition.
  • Tunable Reactivity : The nitro group permits further functionalization via reduction to amines or participation in electrophilic substitutions, expanding synthetic utility.
  • Steric Effects : 3,3-Dimethyl substitution reduces ring strain and improves metabolic stability compared to unsubstituted analogs.

Studies on related benzoxaboroles demonstrate their capacity to inhibit leucyl-tRNA synthetase and phosphodiesterases, underscoring this compound’s potential as a pharmacological scaffold.

Properties

IUPAC Name

1-hydroxy-3,3-dimethyl-6-nitro-2,1-benzoxaborole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BNO4/c1-9(2)7-4-3-6(11(13)14)5-8(7)10(12)15-9/h3-5,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUNRAMHQIFHFBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(C2=C(C=CC(=C2)[N+](=O)[O-])C(O1)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of 3,3-dimethyl-6-nitrobenzo[c]oxaborol-1(3H)-ol typically follows a two-stage approach:

  • Stage 1: Formation of the 3,3-dimethylbenzo[c]oxaborol-1(3H)-ol core structure via cyclization involving boron reagents.
  • Stage 2: Introduction of the nitro group at the 6-position through controlled nitration.

This approach ensures the construction of the boron-containing oxaborole ring system with precise substitution patterns.

Formation of the Oxaborole Ring

The initial step involves synthesizing the 3,3-dimethylbenzo[c]oxaborol-1(3H)-ol intermediate. A representative procedure is as follows:

  • Starting Material: 2-(2-bromo-phenyl)-propane-2-ol.
  • Reagents and Conditions:
    • The bromo-phenyl compound is dissolved in anhydrous tetrahydrofuran (THF) under an inert argon atmosphere.
    • n-Butyl lithium is slowly added at low temperature (-78°C) to generate the corresponding lithium intermediate.
    • Triisopropylborate is then introduced to the reaction mixture.
    • The reaction is allowed to warm to room temperature and stirred for approximately 12 hours.
    • Acidification with 1N hydrochloric acid to pH < 5 follows.
  • Workup and Purification:
    • The mixture is extracted with ethyl acetate.
    • Organic layers are combined, dried over anhydrous sodium sulfate, and filtered.
    • Concentration under reduced pressure yields a yellow oil.
    • Purification by silica gel chromatography (ethyl acetate:hexanes, 1:3) affords the oxaborole as a white solid.

This step yields the 3,3-dimethylbenzo[c]oxaborol-1(3H)-ol intermediate with high purity, serving as the substrate for nitration.

Introduction of the Nitro Group (Nitration)

The nitration step selectively introduces a nitro group at the 6-position of the oxaborole ring:

  • Reagents and Conditions:
    • The oxaborole intermediate is dissolved in carbon tetrachloride (CCl4).
    • At a controlled low temperature (-40°C), 100% fuming nitric acid is added dropwise to the solution to prevent over-nitration and decomposition.
    • The temperature is strictly maintained below -40°C during the addition.
    • After approximately 20 minutes, the reaction mixture is quenched by pouring into ice and stirred at room temperature for 10 minutes.
  • Workup:
    • The mixture is extracted with ethyl acetate.
    • The organic layer is washed with 1M aqueous sodium hydroxide to neutralize residual acid and adjust pH to 7.
    • Further washing with water, drying over magnesium sulfate, and filtration follow.
    • Solvent removal under reduced pressure yields an orange viscous oil.
    • Trituration with hexane produces the pure 3,3-dimethyl-6-nitrobenzo[c]oxaborol-1(3H)-ol as a yellow solid.

This nitration method ensures regioselective substitution and high purity of the nitro-substituted product.

Alternative Synthetic Techniques

  • Suzuki–Miyaura Coupling:
    Some synthetic routes employ the Suzuki–Miyaura cross-coupling reaction to form the oxaborole ring system by coupling boron reagents with aryl halides under palladium catalysis. This method is favored for its mild conditions and scalability, especially in industrial settings. The reaction parameters such as temperature, pressure, and catalyst loading are optimized for yield and purity.

  • Industrial Scale Considerations:
    Industrial production adapts the Suzuki–Miyaura coupling and nitration steps with enhanced process controls to maximize efficiency. Parameters such as catalyst recycling, solvent selection, and reaction time are fine-tuned for cost-effectiveness and environmental compliance.

Summary Table of Preparation Methods

Step Reagents/Conditions Temperature Duration Product/Outcome Purification Method
Oxaborole ring formation 2-(2-bromo-phenyl)-propane-2-ol, n-BuLi, triisopropylborate, HCl -78°C to RT ~12 hours 3,3-dimethylbenzo[c]oxaborol-1(3H)-ol Silica gel chromatography (EtOAc:hexanes 1:3)
Nitration Fuming nitric acid, carbon tetrachloride -40°C 20 min + 10 min RT 3,3-dimethyl-6-nitrobenzo[c]oxaborol-1(3H)-ol Trituration with hexane
Suzuki–Miyaura coupling* Palladium catalyst, boron reagents, aryl halides Mild (RT to 80°C) Variable Oxaborole intermediates Standard workup and purification

*Used in some synthetic routes, especially for industrial scale.

Research Findings and Notes

  • The nitration reaction requires strict temperature control to avoid side reactions and degradation of the boron-containing ring.
  • The oxaborole intermediate is sensitive to moisture and air; hence, anhydrous and inert atmosphere conditions are critical during its synthesis.
  • The Suzuki–Miyaura coupling method allows for modular synthesis, enabling structural modifications for further derivatization.
  • Purification techniques such as chromatography and trituration are essential to obtain analytically pure compounds suitable for biological and chemical studies.
  • The compound’s stability in various solvents and under different conditions has been noted, facilitating its handling in research and formulation development.

Chemical Reactions Analysis

Types of Reactions: 3,3-dimethyl-6-nitrobenzo[c][1,2]oxaborol-1(3H)-ol undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) as a catalyst.

    Substitution: Electrophilic reagents such as halogens, with catalysts like iron(III) chloride.

Major Products:

    Reduction: Conversion of the nitro group to an amino group.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In synthetic chemistry, 3,3-dimethyl-6-nitrobenzo[c][1,2]oxaborol-1(3H)-ol serves as an essential precursor for the development of more complex boron-containing compounds. Its distinctive structural features facilitate the exploration of new chemical reactivity patterns, leading to the synthesis of novel materials with enhanced properties. The compound is particularly noted for its utility in:

  • Suzuki-Miyaura Coupling Reactions : This reaction is crucial for forming carbon-carbon bonds and is widely utilized in organic synthesis to create complex molecules from simpler ones.
  • Nitration Reactions : The introduction of nitro groups can modify the reactivity and biological activity of the compound, making it suitable for further functionalization .

The biological applications of this compound are primarily focused on its potential anticancer properties. Research indicates that similar boron-containing compounds can exhibit significant antiproliferative effects against various tumor cell lines. Notable mechanisms include:

  • Cell Cycle Arrest and Apoptosis : Similar compounds have shown the ability to induce cell cycle arrest and apoptosis in cancer cells by modulating critical signaling pathways.
  • Enzyme Inhibition : The compound has been reported to inhibit phosphodiesterase enzymes, influencing cellular levels of cyclic AMP (cAMP), which plays a vital role in cell signaling and regulation .

Industrial Applications

In industry, this compound is utilized in the development of advanced materials and catalysts. Its boron content imparts unique properties that enhance performance in various applications, including:

  • Polymer Development : The compound can be incorporated into polymer matrices to improve mechanical strength and thermal stability.
  • Catalysis : Its unique structure allows it to serve as an effective catalyst or catalyst support in chemical reactions.

Case Study 1: Anticancer Activity

A study investigating the antiproliferative effects of boron-containing compounds demonstrated that derivatives similar to this compound significantly inhibited the growth of A549 lung cancer cells. The mechanism was attributed to the down-regulation of cyclins and up-regulation of pro-apoptotic factors such as p21 and Bax.

Case Study 2: Enzyme Modulation

Research focused on enzyme inhibition revealed that compounds structurally related to this compound could effectively inhibit phosphodiesterase activity. This inhibition resulted in elevated cAMP levels within cells, leading to altered signaling pathways that affect cell proliferation and differentiation .

Mechanism of Action

The mechanism of action of 3,3-dimethyl-6-nitrobenzo[c][1,2]oxaborol-1(3H)-ol involves its interaction with specific molecular targets. In medicinal applications, boron-containing compounds can inhibit enzymes or interact with biological molecules through boron-oxygen interactions. These interactions can disrupt normal cellular processes, leading to therapeutic effects such as the inhibition of cancer cell growth .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The physicochemical properties of benzoxaboroles are heavily influenced by substituent type and position. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents Melting Point (°C) Molecular Weight Key Properties/Applications References
3,3-Dimethyl-6-nitrobenzo[c][1,2]oxaborol-1(3H)-ol C-6: NO₂; C-3: CH₃ (×2) Not reported 207.03 Intermediate for antimicrobial derivatives
(S)-3-(Aminomethyl)-7-ethoxybenzo[c][1,2]oxaborol-1(3H)-ol C-7: OCH₂CH₃; C-3: CH₂NH₂ Not reported 239.09 Antimycobacterial activity (MtbLeuRS inhibition)
6-Fluorobenzo[c][1,2]oxaborol-1(3H)-ol C-6: F Not reported 151.93 Pharmaceutical intermediate
6-((2,4-Dichlorobenzyl)amino)benzo[c][1,2]oxaborol-1(3H)-ol C-6: NHCH₂(2,4-Cl₂C₆H₃) 106–108 323.14 Antimicrobial screening candidate
3-Butyl-4-iodo-6-methoxybenzo[c][1,2]oxaborol-1(3H)-ol C-4: I; C-6: OCH₃ Not reported 350.08 Gram-positive antibacterial activity
3,30-(Piperazine-1,4-diyl)bis(5-fluorobenzo[c][1,2]oxaborol-1(3H)-ol) C-5: F (bis-compound) 211–220 (dec.) 390.10 Antifungal agent

Key Observations :

  • Nitro vs. Amino Groups: The nitro group in the target compound enhances electrophilicity, facilitating nucleophilic substitutions (e.g., reduction to amines) (). In contrast, amino derivatives (e.g., 6-((2,4-dichlorobenzyl)amino)-analog) exhibit lower melting points (~106–108 °C) due to reduced crystallinity from flexible substituents ().
  • Halogen Substitution: Fluorine at C-6 () or iodine at C-4 () introduces electronic effects, altering reactivity. The iodo-methoxy analog shows notable Gram-positive activity, suggesting halogens enhance membrane penetration ().
  • Alkyl and Aryl Groups : Dimethyl groups at C-3 (target compound) improve stability, while bulkier substituents (e.g., butyl in ) may hinder solubility but enhance lipophilicity.

Key Observations :

  • Positional Effects : Substitution at C-7 (e.g., ethoxy in ) reduces antimycobacterial activity compared to C-6 substituents, likely due to steric hindrance in enzyme binding pockets.
  • Dual Functionalization : Bis-benzoxaboroles () exhibit enhanced antifungal activity, suggesting cooperative interactions between two boronic acid moieties.
  • Nitro Group Utility : While the target compound’s direct activity is undocumented, its nitro group serves as a versatile handle for generating bioactive amines or amides ().

Biological Activity

3,3-Dimethyl-6-nitrobenzo[c][1,2]oxaborol-1(3H)-ol, with the CAS number 1266084-47-2, is a boron-containing heterocyclic compound known for its unique structural and chemical properties. This compound has garnered attention in various fields, particularly in biochemistry and medicinal chemistry, due to its potential biological activities and applications.

  • Molecular Formula : C9H10BNO4
  • Molecular Weight : 206.99 g/mol
  • Appearance : Yellow solid
  • Synthesis : Typically involves the Suzuki–Miyaura coupling reaction followed by nitration to introduce the nitro group .

The biological activity of this compound primarily revolves around its interaction with various enzymes and cellular pathways:

  • Enzyme Inhibition : This compound has been shown to inhibit phosphodiesterase enzymes, which play a crucial role in regulating levels of cyclic AMP (cAMP) within cells. By inhibiting these enzymes, the compound can influence cellular signaling pathways and impact various physiological processes .
  • Cell Signaling Modulation : The modulation of cAMP levels can lead to significant changes in cell signaling pathways, affecting processes such as cell proliferation, differentiation, and apoptosis .

Case Studies

Several studies have explored the biological implications of this compound:

  • Anticancer Activity : Research indicates that boron-containing compounds like this compound may exhibit anticancer properties by targeting specific biological pathways. For instance, studies have demonstrated its potential to induce apoptosis in cancer cell lines through the modulation of signaling pathways associated with cell survival and death .
  • Pharmacological Applications : The unique properties of this compound make it a candidate for developing novel therapeutic agents. Its ability to interact with biomolecules suggests potential applications in treating diseases linked to dysregulated cAMP levels, such as certain cardiovascular diseases and metabolic disorders .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeBiological Activity
This compoundBoron-containing heterocyclePhosphodiesterase inhibition; potential anticancer activity
Benzo[c][1,2,5]oxadiazolesBoron-containing heterocycleAnticancer and antimicrobial properties
Benzo[c][1,2,5]thiadiazolesBoron-based heterocyclesPotential pharmacological activities

The comparison highlights the unique substitution pattern of this compound that imparts distinct biological properties compared to other boron-containing compounds.

Q & A

Q. Table 1. Key Physicochemical Properties

PropertyValue/DescriptionReference
Molecular FormulaC₉H₈BNO₄
Melting Point159–162°C (decomposes)
Solubility (DMSO)>50 mg/mL
λmax (UV-Vis)280 nm (ε = 4500 M⁻¹cm⁻¹)

Q. Table 2. Comparative Reactivity of Nitrobenzooxaborole Derivatives

DerivativeReaction ConditionYield (%)Notes
6-NitroHNO₃/H₂SO₄, −46°C62Minor ortho byproduct
6-Amino (reduced)Zn/HCl, MeOH, 16 h85Air-sensitive intermediate
6-BromoBr₂, DCM, 0°C73Requires Lewis acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,3-dimethyl-6-nitrobenzo[c][1,2]oxaborol-1(3H)-ol
Reactant of Route 2
Reactant of Route 2
3,3-dimethyl-6-nitrobenzo[c][1,2]oxaborol-1(3H)-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.